2(3H)-Benzofuranthione: Structural Dynamics, Synthesis, and Synthetic Utility
2(3H)-Benzofuranthione: Structural Dynamics, Synthesis, and Synthetic Utility
Executive Summary
2(3H)-Benzofuranthione (CAS: 84877-71-4) is a highly reactive, sulfur-containing heterocyclic building block. As the thiocarbonyl analogue of 2-coumaranone (2(3H)-benzofuranone), it features a bicyclic system comprising a benzene ring fused to a five-membered heterocyclic ring containing a thione group [1]. The substitution of the carbonyl oxygen for a sulfur atom fundamentally alters the electronic landscape of the molecule, lowering the HOMO-LUMO gap, increasing polarizability, and shifting its reactivity profile. This whitepaper provides an in-depth technical analysis of 2(3H)-benzofuranthione, detailing its physicochemical properties, authoritative synthesis protocols, and downstream applications in drug development and materials science.
Physicochemical Properties & Electronic Structure
The structural motif of 2(3H)-benzofuranthione is characterized by a delicate tautomeric equilibrium between the thione (C=S) and enethiol (C-SH) forms, though the thione form generally predominates in non-polar media. The lower bond dissociation energy of the C=S bond compared to the C=O bond makes this compound an excellent candidate for nucleophilic attack and cycloaddition reactions.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 3H-1-benzofuran-2-thione |
| CAS Number | 84877-71-4 |
| Molecular Formula | C 8 H 6 OS |
| Molecular Weight | 150.20 g/mol |
| Density (Calculated) | ~1.304 g/cm³ |
| Boiling Point (Calculated) | ~232.39 °C |
| Canonical SMILES | C1C2=CC=CC=C2OC1=S |
Data sourced from Benchchem chemical property databases [1].
Synthesis Methodology: Thionation via Lawesson's Reagent
The most efficient and selective method for synthesizing 2(3H)-benzofuranthione is the direct thionation of 2-coumaranone using Lawesson's Reagent (LR) [2]. While older methods utilized phosphorus pentasulfide (P 4 S 10 ), LR is preferred due to its milder conditions, higher yields, and superior functional group tolerance [3].
Mechanistic Causality
Lawesson's reagent exists in equilibrium with a highly reactive dithiophosphine ylide. The thionation proceeds via a two-step mechanism resembling the Wittig reaction [4]. First, a concerted cycloaddition occurs between the ylide and the lactone carbonyl, forming a four-membered thiaoxaphosphetane intermediate. The driving force of the reaction is the subsequent rate-limiting cycloreversion, which forms a highly stable P=O bond, expelling the target thione [4].
Figure 1: Mechanism of 2-coumaranone thionation via Lawesson's Reagent.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The visual color change and TLC shifts provide real-time mechanistic confirmation.
Reagents & Materials:
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2-Coumaranone (1.0 equiv, limiting reagent)
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Lawesson's Reagent (0.6 equiv; note that each LR molecule provides two reactive ylides)
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Anhydrous Toluene (Solvent)
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Silica gel (for purification)
Procedure:
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Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-coumaranone in anhydrous toluene (approx. 0.2 M concentration). Causality: Toluene is chosen over THF because its higher boiling point (~111 °C) provides the thermal energy required to overcome the activation barrier of the rate-limiting cycloreversion step.
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Reagent Addition: Add Lawesson's Reagent (0.6 equiv) in one portion at room temperature.
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Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 110 °C. The solution will typically transition from colorless to a distinct yellow/orange, indicating the formation of the thiocarbonyl species. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The thione product will elute significantly faster (higher Rf ) than the highly polar lactone starting material.
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Quenching: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature and concentrate it under reduced pressure.
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Purification: Load the crude residue directly onto a silica gel column. Causality: The primary byproduct, a phenyl(thioxo)phosphine oxide derivative, is highly polar and coordinates strongly to the stationary phase, allowing the non-polar 2(3H)-benzofuranthione to be cleanly eluted using a non-polar solvent system (e.g., 9:1 Hexanes:DCM).
Downstream Reactivity & Pharmacological Applications
The benzofuran core is a "privileged scaffold" in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs [1]. The introduction of the thione group in 2(3H)-benzofuranthione opens unique synthetic pathways that are inaccessible to its oxygenated counterpart.
Reactivity Profile
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Nucleophilic Additions: The thiocarbonyl carbon is highly electrophilic. Amines and thiols rapidly undergo Michael-type additions or direct substitutions, making it an excellent precursor for synthesizing thioamides or complex heterocyclic libraries.
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Diels-Alder Cycloadditions: In its enethiol tautomeric form, the compound can act as an electron-rich diene. Conversely, the C=S bond itself can act as a potent dienophile in hetero-Diels-Alder reactions.
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Multicomponent Reactions (MCRs): The high reactivity of the thione allows it to participate in one-pot MCRs to rapidly build molecular complexity, a highly valued trait in high-throughput drug discovery.
Figure 2: Downstream reactivity and pharmacological applications of 2(3H)-benzofuranthione.
Analytical Characterization Standards
To ensure scientific integrity and confirm the success of the thionation protocol, the following analytical benchmarks should be observed:
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Infrared (IR) Spectroscopy: The most immediate confirmation of successful thionation is the complete disappearance of the strong lactone C=O stretching frequency at ~1750 cm −1 , replaced by a characteristic C=S stretching band in the fingerprint region (typically between 1100–1200 cm −1 ).
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1 H NMR Spectroscopy: The methylene protons at the 3-position (CH 2 ) will exhibit a distinct downfield shift compared to 2-coumaranone. This is due to the strong anisotropic deshielding effect of the newly formed C=S double bond.
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Mass Spectrometry (ESI/EI): The molecular ion peak will shift from m/z 134.13 (2-coumaranone) to m/z 150.20 [M] + , reflecting the exact mass difference (+16 Da) of substituting oxygen for sulfur.
References
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Organic Chemistry Portal. "Lawesson's Reagent." Organic-Chemistry.org. Available at:[Link]
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Li, A. Y., et al. "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
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Ozturk, T., et al. "Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
